8-Carboxamidocyclazocine is a synthetic compound classified as a long-acting benzomorphan derivative. It exhibits pharmacological properties distinct from its parent compound, cyclazocine. The development of 8-carboxamidocyclazocine aims to create a therapeutic agent with prolonged effects, particularly for potential applications in treating cocaine abuse and managing pain through opioid receptor modulation.
8-Carboxamidocyclazocine is synthesized from cyclazocine, which is known for its mixed agonist activity at kappa and mu-opioid receptors. The modification of the 8-hydroxyl group to an 8-carboxamido group yields a compound with maintained affinity for both receptor types, making it an interesting candidate for further pharmacological studies. Its classification falls under the category of opioid receptor ligands, specifically targeting kappa-opioid receptors with significant implications in pain management and addiction therapy.
The synthesis of 8-carboxamidocyclazocine involves several key steps:
The molecular structure of 8-carboxamidocyclazocine is characterized by:
The three-dimensional conformation of the molecule allows for effective interaction with opioid receptors, facilitating its pharmacological effects.
8-Carboxamidocyclazocine participates in various chemical reactions, primarily involving:
The mechanism of action for 8-carboxamidocyclazocine involves:
These properties are essential for formulating the compound into therapeutic agents.
8-Carboxamidocyclazocine has potential applications in:
8-Carboxamidocyclazocine (8-CAC) emerged as a strategic innovation in opioid pharmacology during the early 2000s, synthesized by medicinal chemist Mark P. Wentland and collaborators at Rensselaer Polytechnic Institute’s Cogswell Laboratory [3]. This development occurred against a backdrop of intensified research into benzomorphan derivatives as potential treatments for substance use disorders, particularly cocaine addiction. Cyclazocine, a prototypical benzomorphan, had demonstrated preliminary efficacy in suppressing heroin addiction in clinical trials but was hampered by its short duration of action and psychotomimetic side effects [8] [2]. The discovery of 8-CAC arose from systematic efforts to modify cyclazocine’s structure to prolong its therapeutic effects while minimizing adverse properties. Published in The Journal of Pharmacology and Experimental Therapeutics in 2002, the characterization of 8-CAC marked a significant milestone in redefining structure-activity relationships (SAR) within the 2,6-methano-3-benzazocine class [1] [3].
8-CAC belongs to the benzomorphan class—a family of opioid compounds characterized by a partially reduced phenanthrene core that lacks the "C-ring" present in morphine-derived opioids [3] [7]. This structural simplification retains high affinity for opioid receptors while enabling diverse substitutions at key positions. Specifically, 8-CAC is derived from cyclazocine through isosteric replacement of the phenolic hydroxyl group at the C-8 position with a carboxamido group (–CONH₂) [3] [6]. This modification is chemically significant for two reasons:
Table 1: Structural Comparison of Cyclazocine and 8-Carboxamidocyclazocine
Compound | Core Structure | R-Group at C-8 | Chemical Formula |
---|---|---|---|
Cyclazocine | Benzomorphan | –OH | C₁₈H₂₅NO |
8-Carboxamidocyclazocine | Benzomorphan | –CONH₂ | C₁₉H₂₆N₂O |
The retention of the cyclopropylmethyl substituent on the nitrogen atom further aligns 8-CAC with mixed-action opioid ligands targeting both κ-opioid (KOR) and μ-opioid (MOR) receptors [6] [7].
The design of 8-CAC explicitly targeted three pharmacological limitations observed in cyclazocine:
Short Duration of Action: Cyclazocine’s antinociceptive effects lasted ≤2 hours in murine models due to rapid phase II metabolism (glucuronidation) of its C-8 hydroxyl group. The carboxamido substitution in 8-CAC blocked this pathway, extending its duration to 15 hours post-administration—a 7.5-fold increase [1].
Mu-Opioid Receptor (MOR) Antagonism: Cyclazocine acts as a partial MOR agonist but antagonizes morphine-induced analgesia, complicating its clinical utility in pain management or combination therapies. In contrast, 8-CAC lacks MOR antagonism, evidenced by its inability to inhibit morphine-induced antinociception in murine tail-flick tests [1] [2].
Suboptimal Receptor Binding Profile: While both compounds exhibit subnanomolar affinity for KOR and MOR, cyclazocine’s lower selectivity contributes to dysphoric side effects. 8-CAC maintains balanced high affinity (Kᵢ < 1 nM for KOR and MOR) but with enhanced functional selectivity for G-protein signaling over β-arrestin recruitment—a property linked to reduced adverse effects [1] [6].
Table 2: Receptor Binding Affinities (Kᵢ, nM) of Cyclazocine and 8-CAC
Compound | κ-Opioid (KOR) | μ-Opioid (MOR) | δ-Opioid (DOR) |
---|---|---|---|
Cyclazocine | 0.052 ± 0.009 | 0.10 ± 0.03 | 0.58 ± 0.06 |
8-Carboxamidocyclazocine | 0.53 ± 0.06 | 0.41 ± 0.07 | 8.3 ± 0.49 |
Data derived from radioligand binding assays using human receptors [1] [18].
These refinements positioned 8-CAC as a novel tool for probing the therapeutic potential of long-acting, mixed KOR/MOR agonists. Research subsequently validated its utility in reducing cocaine self-administration in primate models without disrupting food-maintained behaviors—supporting its initial design rationale [4].
Table 3: Pharmacological Limitations of Cyclazocine Addressed by 8-CAC
Pharmacological Limitation | Cyclazocine Profile | 8-CAC Improvement |
---|---|---|
Duration of action | ~2 hours (antinociception) | ~15 hours (antinociception) |
MOR functional activity | Partial agonist + antagonist | Pure partial agonist (no antagonism) |
Metabolic vulnerability | C-8 hydroxyl glucuronidation | Carboxamido group resists metabolism |
Behavioral side effects | Dysphoria, hallucinations | Reduced dysphoria in preclinical models |
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7